molecular formula C9H11NO3 B1316103 3-Acetyl-2,6-dimethoxypyridine CAS No. 870703-62-1

3-Acetyl-2,6-dimethoxypyridine

Cat. No.: B1316103
CAS No.: 870703-62-1
M. Wt: 181.19 g/mol
InChI Key: IVALWZXGBXJZPI-UHFFFAOYSA-N
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Description

3-Acetyl-2,6-dimethoxypyridine is an organic compound with the molecular formula C9H11NO3 and a molecular weight of 181.19 g/mol . It is a pyridine derivative, characterized by a six-membered aromatic ring with a nitrogen atom. The compound features an acetyl group (C=O) attached to the third carbon of the pyridine ring and two methoxy groups (OCH3) at the second and sixth positions . This structure makes it a valuable building block in various chemical syntheses and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Acetyl-2,6-dimethoxypyridine can be synthesized through several methods. One common approach involves the reaction of 2,6-dimethoxypyridine with acetic anhydride in the presence of a catalyst such as sulfuric acid . The reaction typically occurs under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .

Chemical Reactions Analysis

Types of Reactions

3-Acetyl-2,6-dimethoxypyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 3-Acetyl-2,6-dimethoxypyridine involves its interaction with various molecular targets. The acetyl group can form hydrogen bonds with biological macromolecules, influencing their conformation and activity. The methoxy groups can participate in electron-donating interactions, enhancing the compound’s reactivity and binding affinity . These interactions can modulate enzymatic activities and cellular pathways, making the compound a valuable tool in biochemical research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Acetyl-2,6-dimethoxypyridine is unique due to its specific combination of functional groups, which provides a balance of reactivity and stability. This makes it a versatile intermediate in organic synthesis and a valuable compound in various research fields .

Properties

IUPAC Name

1-(2,6-dimethoxypyridin-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-6(11)7-4-5-8(12-2)10-9(7)13-3/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVALWZXGBXJZPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(N=C(C=C1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80584737
Record name 1-(2,6-Dimethoxypyridin-3-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80584737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

870703-62-1
Record name 1-(2,6-Dimethoxy-3-pyridinyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=870703-62-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2,6-Dimethoxypyridin-3-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80584737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Acetyl-2,6-dimethoxypyridine
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